![molecular formula C10H18N2O2 B570656 Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate CAS No. 1330763-95-5](/img/structure/B570656.png)

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBVNSJVPWOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718595 | |

| Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330763-95-5 | |

| Record name | 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a valuable building block in medicinal chemistry, prized for its rigid spirocyclic core which imparts conformational constraint in drug candidates. This technical guide provides a comprehensive overview of its synthesis and characterization, including detailed experimental protocols and tabulated analytical data. The content is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this scaffold in their discovery programs.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery due to their unique three-dimensional structures that can lead to improved target selectivity and physicochemical properties.[1] The 1,6-diazaspiro[3.3]heptane core, in particular, offers a rigid framework with two nitrogen atoms that can be functionalized to modulate biological activity and pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective manipulation of the other, making this compound a versatile intermediate for the synthesis of diverse compound libraries.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. A common approach involves the formation of the diazaspiro[3.3]heptane core followed by the introduction of the Boc protecting group.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from literature procedures.[1][2][3]

Step 1: Formation of 1,6-Diazaspiro[3.3]heptane

A detailed procedure for the formation of the core 1,6-diazaspiro[3.3]heptane was not explicitly found for this specific molecule in the search results. However, a general method involves the cyclocondensation of a 1,3-diamine derivative with a ketone or aldehyde under acidic conditions.[1]

Step 2: Boc Protection of 1,6-Diazaspiro[3.3]heptane

-

To a solution of 1,6-diazaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane or methanol) at 20 °C under an inert atmosphere, add di-tert-butyl dicarbonate (Boc anhydride) portionwise.

-

Stir the reaction mixture at room temperature for several hours (e.g., 20 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 3: Formation of the Hydrochloride Salt (Optional)

-

Dissolve the purified this compound in a suitable solvent like diethyl ether.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in methanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.[3]

Characterization

The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound hydrochloride[1] |

| Molecular Formula | C₁₀H₁₉ClN₂O₂[1] |

| Molecular Weight | 234.72 g/mol [1] |

| CAS Registry Number | 2089314-86-1[1] |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound and its derivatives, as reported in the literature.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum typically shows signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the spirocyclic core appear as multiplets in the range of 3.0-4.5 ppm. For the oxalate salt of a similar compound, signals were observed at δ 4.20 (4H, s), 4.07 (4H, s), 1.31 (9H, s) in D₂O.[3] |

| ¹³C NMR | The carbon NMR spectrum will show a characteristic signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the spirocyclic core typically resonate in the range of 30-60 ppm. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. For a related compound, the ESI-MS showed a peak at m/z 199 (M + 1).[3] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the carbonyl group of the Boc protector at approximately 1690-1700 cm⁻¹. |

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of novel drug candidates. Its rigid structure and bifunctional nature allow for the creation of diverse molecular architectures with potential applications in various therapeutic areas.

Role as a Drug Discovery Scaffold

Caption: Utility of the scaffold in drug discovery.

The spirocyclic core restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its biological target.[1] The two nitrogen atoms provide handles for introducing various substituents to explore the structure-activity relationship (SAR) and optimize drug-like properties such as solubility and metabolic stability.

Conclusion

This compound is a synthetically accessible and highly versatile building block for drug discovery. This guide provides a consolidated resource on its synthesis and characterization, intended to facilitate its application in the development of novel therapeutics. The detailed protocols and tabulated data serve as a practical reference for researchers in the field.

References

Physicochemical Properties of 1-Boc-1,6-diazaspiro[3.3]heptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1,6-diazaspiro[3.3]heptane is a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a conformationally restricted analog of piperazine, it offers a unique three-dimensional architecture that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. The spirocyclic nature of this diamine, where two azetidine rings are joined by a single carbon atom, reduces conformational flexibility, which can lead to enhanced potency and selectivity for biological targets. Furthermore, the introduction of spirocenters is a recognized strategy to increase the sp3 character of a molecule, often improving properties such as solubility and metabolic stability.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Boc-1,6-diazaspiro[3.3]heptane. It details experimental protocols for determining these properties and explores the compound's role as a versatile building block in modern drug design.

Molecular Structure and Chemical Identifiers

-

IUPAC Name: tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate

-

Molecular Formula: C₁₀H₁₈N₂O₂

-

Molecular Weight: 198.26 g/mol

-

CAS Number: 1330763-95-5 (for the oxalate salt)

-

Canonical SMILES: C1C(N1C(=O)OC(C)(C)C)C2(CNC2)

Physicochemical Properties

Computed Physicochemical Properties

The following table summarizes computed physicochemical properties for the constitutional isomer, 2-Boc-2,6-diazaspiro[3.3]heptane, which are expected to be similar to the 1-Boc-1,6-diazaspiro[3.3]heptane isomer.

| Property | Value | Source |

| Molecular Weight | 198.26 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 198.136827821 Da | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 245 | PubChem |

Comparative Physicochemical Properties of Related Scaffolds

The following table presents experimental data for related spirocyclic compounds, which can serve as a benchmark for estimating the properties of 1-Boc-1,6-diazaspiro[3.3]heptane. The replacement of a six-membered ring like piperidine with a spiro[3.3]heptane core can influence solubility and metabolic stability.[1]

| Compound | Solubility (µM) | clogP | logD (pH 7.4) | Metabolic Stability (t½ min) |

| N-Benzylpiperidine | 136 | 3.1 | 1.8 | 15 |

Role in Drug Discovery: A Piperazine Bioisostere

Spirocyclic scaffolds such as 1-Boc-1,6-diazaspiro[3.3]heptane are increasingly utilized as bioisosteres for more common heterocyclic motifs like piperazine.[2] Bioisosteric replacement aims to modulate a molecule's properties to enhance its drug-like characteristics. The rigidity of the spiro[3.3]heptane core can improve target binding by reducing the entropic penalty upon binding and allows for a more precise spatial arrangement of functional groups.[1] This can lead to improvements in solubility, metabolic stability, and lipophilicity.[1]

Synthesis

A specific, detailed synthesis protocol for 1-Boc-1,6-diazaspiro[3.3]heptane is not prominently available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the isomeric 2,6-diazaspiro[3.3]heptanes. A common strategy involves the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization to form the spirocyclic core.

A general synthetic workflow is depicted below:

Experimental Protocols

The following sections detail established experimental protocols for determining the key physicochemical properties of pharmaceutical compounds. These methods are applicable to the characterization of 1-Boc-1,6-diazaspiro[3.3]heptane.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for solubility measurement.

-

Preparation: An excess amount of the compound is added to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: The solubility is reported in units of µg/mL or µM.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery.

-

Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Titration: Aliquots of the DMSO stock solution are added to an aqueous buffer in a microplate format.

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.

-

Calculation: The kinetic solubility is the concentration at which precipitation is first observed.

Lipophilicity (logP and logD) Determination

Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.

Shake-Flask Method for logD at pH 7.4

-

Solvent System: n-Octanol and an aqueous buffer (pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (or added to the biphasic system).

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then the layers are separated by centrifugation.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Acidity Constant (pKa) Determination

The pKa value(s) of a compound determine its ionization state at different pH values, which significantly impacts its solubility, permeability, and target binding.

Potentiometric Titration

-

Sample Preparation: A solution of the compound is prepared in water or a co-solvent system if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added). For diamines like 1,6-diazaspiro[3.3]heptane, two pKa values corresponding to the two nitrogen atoms would be expected.

Stability

The chemical and metabolic stability of a drug candidate are crucial for its development. While specific stability data for 1-Boc-1,6-diazaspiro[3.3]heptane is not available, spirocyclic scaffolds are generally considered to have improved metabolic stability compared to more flexible or aromatic systems.[1] The Boc-protecting group is generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[2]

Conclusion

1-Boc-1,6-diazaspiro[3.3]heptane represents a valuable building block for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure offers a compelling alternative to traditional heterocyclic scaffolds, with the potential to confer improved physicochemical and pharmacokinetic properties. While direct experimental data for this specific compound is sparse in the public literature, this guide provides a framework for its characterization based on the properties of related compounds and established experimental protocols. Researchers and drug development professionals are encouraged to utilize these methodologies to fully elucidate the properties of 1-Boc-1,6-diazaspiro[3.3]heptane and its derivatives to unlock their full potential in medicinal chemistry.

References

Technical Guide: Spectroscopic Analysis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a spirocyclic diamine derivative featuring a protected nitrogen atom within a rigid bicyclic framework. Such scaffolds are of significant interest in medicinal chemistry due to their potential to explore novel chemical space and serve as bioisosteres for more common ring systems. The precise characterization of these molecules is paramount for their application in drug discovery and development. This guide outlines the key spectroscopic techniques used for the structural elucidation and quality control of this class of compounds.

Compound Identification

While experimental spectra for the title compound are not available, its identity is established through its hydrochloride salt.

Table 1: Chemical Identity of this compound Hydrochloride

| Property | Value |

| IUPAC Name | This compound;hydrochloride |

| Molecular Formula | C₁₀H₁₉ClN₂O₂ |

| Molecular Weight | 234.72 g/mol |

| CAS Number | 2089314-86-1 |

| Structure | (Structure inferred from name) |

Spectral Data of a Structural Isomer: Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

To provide a relevant spectroscopic reference, the following tables summarize the data for the structural isomer, Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, in its oxalate salt form. This data is sourced from the supporting information of a peer-reviewed publication and provides insight into the expected spectral features for this class of diazaspiro[3.3]heptanes.

Table 2: ¹H NMR Data for 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 4.90 | s | 2H | NH₂⁺ |

| 4.20 | s | 4H | CH₂ (azetidine ring) |

| 4.09 | s | 4H | CH₂ (azetidine ring) |

| 1.42 | s | 9H | C(CH₃)₃ |

Solvent: CD₃OD, Spectrometer Frequency: 300 MHz

Table 3: ¹³C NMR Data for 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate

| Chemical Shift (δ ppm) | Assignment |

| 168.9 | C=O (oxalate) |

| 157.7 | C=O (Boc) |

| 81.3 | C (CH₃)₃ |

| 59.9 (br) | C H₂ (azetidine ring) |

| 56.3 | C H₂ (azetidine ring) |

| 36.7 | Spirocyclic Carbon |

| 28.6 | C(C H₃)₃ |

Solvent: CD₃OD, Spectrometer Frequency: 101 MHz

Table 4: IR and HRMS Data for 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate

| Technique | Data |

| IR (neat, cm⁻¹) | 3243, 2967, 2879, 2689, 2497, 1759, 1692, 1634, 1596, 1400, 1364, 1332, 1255, 1164, 1146, 1092, 856, 764, 721 |

| HRMS (ESI) | Calculated for C₁₀H₁₉N₂O₂ (M⁺): 199.1441; Found: 199.1442 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2]

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

For ¹H NMR, the spectral width is set from approximately -2 to 12 ppm. A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set from approximately 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

A background spectrum of the empty, clean ATR crystal is recorded.

-

The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[3][4][5]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background interference.

-

-

Instrumentation and Data Acquisition (e.g., Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer, which can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).[6][7][8]

-

The sample solution is introduced into the ion source, typically via direct infusion or through an LC column, at a low flow rate (e.g., 5-10 µL/min).[9]

-

The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) are optimized to achieve stable ionization and maximal signal intensity.

-

Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated using a known standard to ensure high mass accuracy.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. rsc.org [rsc.org]

In-Depth Technical Guide to the Conformational Analysis of the 2,6-Diazaspiro[3.3]heptane Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. Understanding the conformational landscape of this unique ring system is paramount for its effective application in drug design and development. This technical guide provides a comprehensive overview of the conformational analysis of the 2,6-diazaspiro[3.3]heptane core, detailing its inherent structural features and the methodologies employed for its characterization. This document synthesizes findings from computational studies and experimental data to offer a detailed perspective on the geometry, puckering, and dynamic behavior of this important heterocyclic system.

Introduction to the 2,6-Diazaspiro[3.3]heptane Ring System

The 2,6-diazaspiro[3.3]heptane ring system is a spirocyclic heteroalkane characterized by two azetidine rings fused at a central quaternary carbon atom. This arrangement imparts a high degree of rigidity and a distinct three-dimensional geometry, making it an attractive surrogate for more flexible cyclic amines like piperazine in drug discovery.[1] Its unique structure allows for precise vectorization of substituents, which can significantly impact a molecule's binding affinity and selectivity for its biological target.

The conformational rigidity of the 2,6-diazaspiro[3.3]heptane scaffold is a key attribute, offering a predictable and constrained presentation of chemical functionalities.[2] This guide delves into the specific conformational preferences of this ring system, exploring the subtle yet significant puckering of the azetidine rings and the overall molecular geometry.

Conformational Landscape: Puckering of the Azetidine Rings

The conformational flexibility of the 2,6-diazaspiro[3.3]heptane ring system is primarily dictated by the puckering of its two constituent azetidine rings. Unlike the more flexible cyclohexane ring, which can adopt distinct chair, boat, and twist-boat conformations, the four-membered azetidine rings of the diazaspiro[3.3]heptane core exhibit more subtle puckering.

Computational studies on the related carbocyclic spiro[3.3]heptane system have indicated the presence of distinct ring-puckered conformers. This puckering is crucial as it influences the spatial orientation of substituents attached to the nitrogen and carbon atoms of the rings. The inherent strain of the four-membered rings limits the extent of this puckering, resulting in a relatively rigid overall structure.

The logical relationship for understanding the conformational possibilities can be visualized as follows:

References

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated the drug discovery landscape. In this "escape from flatland," spirocyclic scaffolds have emerged as a powerful and increasingly utilized structural motif. Defined by two rings sharing a single common atom, these inherently three-dimensional structures offer a unique set of advantages that address many of the challenges encountered in modern drug development. This in-depth technical guide explores the pivotal role of spirocyclic scaffolds, detailing their strategic application, synthesis, and evaluation in the context of contemporary drug discovery.

The Spirocyclic Advantage: Navigating Chemical Space with Three-Dimensionality

The introduction of a spiro center imparts a rigid, three-dimensional geometry to a molecule, a stark contrast to the planarity of many traditional pharmacophores.[1][2] This fundamental structural feature underpins the numerous benefits observed with spirocyclic compounds:

-

Enhanced Target Binding and Potency: The rigid nature of spirocycles reduces the conformational entropy penalty upon binding to a biological target, often leading to higher binding affinity and potency.[3][4] The well-defined spatial arrangement of substituents, or "exit vectors," allows for precise and optimized interactions with the target's binding pocket.[5]

-

Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons in spirocyclic compounds generally correlates with improved physicochemical properties.[6][7] This often translates to increased aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flatter, aromatic counterparts.[1][7] The modulation of these properties is a critical aspect of optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Enhanced Selectivity: The conformational constraint imposed by the spirocyclic core can lead to a more specific interaction with the intended target, reducing off-target effects and improving the overall safety profile of a drug candidate.[6][8]

-

Novelty and Intellectual Property: The exploration of spirocyclic scaffolds opens up new areas of chemical space, providing opportunities for the discovery of first-in-class medicines and the generation of novel intellectual property.[9]

Despite these advantages, the synthesis of complex spirocycles can be challenging due to the creation of a quaternary center and the need for stereochemical control.[1][10] However, recent advancements in synthetic methodologies are making these valuable scaffolds more accessible to medicinal chemists.[11][12]

Applications of Spirocyclic Scaffolds in Drug Discovery: Case Studies

The versatility of spirocyclic scaffolds is evident in their successful application across a wide range of biological targets, from enzymes to G protein-coupled receptors (GPCRs). The following sections highlight key examples of spirocyclic compounds that are either approved drugs or have shown significant promise in clinical development.

Enzyme Inhibitors

Spirocycles have been effectively incorporated into the design of inhibitors for various enzyme classes, demonstrating their ability to impart potency and desirable drug-like properties.

Spiropyrimidinetriones are a novel class of antibacterial agents that inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][13] ETX0914 (Zoliflodacin), a prominent example, has been evaluated in clinical trials for the treatment of gonorrhea.[1][14] The spirocyclic core is a key feature of this class of inhibitors.

| Compound | Target | Organism | MIC (mg/L) | Reference |

| ETX0914 (Zoliflodacin) | DNA Gyrase | Neisseria gonorrhoeae | MIC50: 0.064, MIC90: 0.125 | [15] |

| Compound 33e | DNA Gyrase | Staphylococcus aureus (MRSA) | 0.125 | [1] |

| Compound 22 | DNA Gyrase | Mycobacterium tuberculosis | 1.7 - 5.2 µM | [16] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Spirocyclic scaffolds have been utilized to design potent and brain-penetrant BACE1 inhibitors. Verubecestat (MK-8931) is a notable example that progressed to late-stage clinical trials.[8][17] The spirocyclic core helps to position the key pharmacophoric elements for optimal interaction with the enzyme's active site.

| Compound | Target | IC50 (nM) | Cell-based Activity (IC50, nM) | Reference |

| Verubecestat (MK-8931) | BACE1 | 11 | - | [18] |

| Sulfamide 14g | BACE1 | - | 100 | [10] |

| (S)-16 | BACE1 | - | 8.6 | [19] |

| (R)-41 | BACE1 | - | 0.16 | [19] |

The HCV NS3/4a protease is a crucial enzyme for viral replication. MK-8831 is a novel, pan-genotypic HCV NS3/4a protease inhibitor that features a unique spiro-proline macrocyclic scaffold.[7][17][20] This rigidified structure contributes to its broad activity against different HCV genotypes and resistant variants.

| Compound | Genotype | EC50 (nM) | Reference |

| MK-8831 | 1a | 0.2 | [7] |

| 1b | 0.2 | [7] | |

| 2a | 0.8 | [7] | |

| 3a | 1.1 | [7] |

EC50 represents the half-maximal effective concentration in a replicon assay.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in the RAS-MAPK signaling pathway, a key pathway in cancer.[12][21] Allosteric inhibitors that stabilize an auto-inhibited conformation of SHP2 have been developed, with spirocyclic scaffolds playing a crucial role in achieving potency and selectivity. SHP099 is a well-characterized allosteric SHP2 inhibitor.[22][23]

| Compound | Target | IC50 (µM) | Reference |

| SHP099 | SHP2 | 0.070 | [11] |

| SHP389 | SHP2 | - | [21] |

| TK-453 | SHP2 | 0.023 | [20] |

G Protein-Coupled Receptor (GPCR) Ligands

Spirocyclic scaffolds are considered privileged structures for GPCR ligands, offering a rigid framework to present pharmacophoric groups in a defined orientation for interaction with the complex transmembrane binding sites of these receptors.[1]

The NK1 receptor is a target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. Rolapitant is an approved NK1 receptor antagonist that incorporates a spiro-piperidine moiety.[20][24]

The ghrelin receptor is involved in the regulation of appetite and metabolism. Spirocyclic compounds have been developed as both agonists and inverse agonists for this receptor. Anamorelin is an example of a ghrelin receptor agonist.[25]

Other Targets

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Apalutamide is a second-generation nonsteroidal AR antagonist that features a spirocyclic thiohydantoin core.[19][26] This compound has demonstrated significant clinical efficacy.

| Compound | Target | IC50 (nM) | Reference |

| Apalutamide (ARN-509) | Androgen Receptor | 16 | [26] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of spirocyclic compounds.

Synthesis of Spirocyclic Scaffolds

The synthesis of spirocyclic compounds often requires specialized strategies to construct the sterically demanding quaternary spiro-center. Common approaches include:

-

Intramolecular Cyclization: This is a widely used method where a linear precursor containing two reactive functionalities undergoes an intramolecular reaction to form the second ring at the spiro-center.

-

Ring-Closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of complex spirocyclic systems, including macrocycles.[27]

-

[3+2] and [4+2] Cycloadditions: These reactions can be used to construct one of the rings of the spirocycle in a stereocontrolled manner.

-

Rearrangement Reactions: Certain rearrangement reactions can lead to the formation of spirocyclic frameworks.

General Protocol for Spirocyclization using 1,3-Dibromo-2,2-dimethoxypropane: [28]

This protocol describes a general procedure for the synthesis of spirocyclopropanone ketals from active methylene compounds.

-

Enolate Formation: To a solution of the active methylene compound (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Spirocyclization: Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.2 equivalents) in the same solvent to the enolate solution at room temperature. Stir the reaction mixture for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired spirocyclic compound.

Biological Assays

The biological evaluation of spirocyclic compounds involves a range of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and an appropriate buffer.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Analysis: The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the inhibitory activity of the compound.

This is a fluorescence resonance energy transfer (FRET) based assay to measure BACE1 activity.

-

Reagent Preparation: Prepare a BACE1 enzyme solution, a FRET-based peptide substrate, and the test compound in an appropriate assay buffer.

-

Reaction Initiation: In a microplate, combine the BACE1 enzyme and the test compound. After a pre-incubation period, initiate the reaction by adding the FRET substrate.

-

Fluorescence Measurement: The fluorescence is monitored over time. Cleavage of the substrate by BACE1 separates the FRET pair, resulting in an increase in fluorescence.

-

Data Analysis: The rate of the reaction is calculated from the change in fluorescence, and the IC50 value of the inhibitor is determined.

This assay measures the phosphatase activity of SHP2 using a fluorogenic substrate.

-

Enzyme Activation: For full-length SHP2, the enzyme is pre-incubated with a phosphopeptide to relieve autoinhibition and activate the enzyme.

-

Inhibition Reaction: The activated SHP2 is incubated with the test compound at various concentrations.

-

Substrate Addition: A fluorogenic phosphatase substrate (e.g., DiFMUP) is added to initiate the reaction.

-

Fluorescence Detection: The dephosphorylation of the substrate by SHP2 generates a fluorescent product, which is measured using a fluorescence plate reader. The IC50 value is calculated from the dose-response curve.

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.

-

Preparation: Prepare a source of androgen receptor (e.g., from rat prostate cytosol or recombinant protein).

-

Competition Reaction: Incubate the androgen receptor with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound from the free radioligand using methods such as hydroxylapatite precipitation or filter binding.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting. The IC50 value is determined from the competition curve.

This assay measures the ability of a compound to modulate GPCR activity by monitoring changes in intracellular calcium levels.

-

Cell Loading: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (agonist or antagonist) is added to the cells.

-

Stimulation: For antagonist testing, the cells are subsequently stimulated with a known agonist.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader or a flow cytometer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of spirocyclic scaffolds in drug discovery.

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by spirocyclic compounds.

Experimental Workflows

The following diagrams outline typical experimental workflows in the discovery and evaluation of spirocyclic drug candidates.

Conclusion

Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's armamentarium. Their inherent three-dimensionality provides a powerful strategy to overcome the limitations of traditional flat molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to advance, the accessibility and application of these unique structural motifs are expected to grow, paving the way for the discovery of the next generation of innovative medicines. The examples and protocols outlined in this guide serve as a testament to the significant and expanding role of spirocyclic scaffolds in the future of drug discovery.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verubecestat | ALZFORUM [alzforum.org]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. journals.asm.org [journals.asm.org]

- 17. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Series of Spiropyrimidinetriones that Enhances DNA Cleavage Mediated by Mycobacterium tuberculosis Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 22. commerce.bio-rad.com [commerce.bio-rad.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

The Ascendance of Diazaspiro[3.3]heptanes: A Rigid Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emergence of Diazaspiro[3.3]heptanes as Superior Surrogates for Piperazine in Medicinal Chemistry.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability. However, its inherent conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement and off-target effects. In the relentless pursuit of more potent and selective drug candidates, a promising alternative has emerged: the 2,6-diazaspiro[3.3]heptane core. This rigid, three-dimensional structure offers a compelling set of advantages, positioning it as a superior surrogate for piperazine in a growing number of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of diazaspiro[3.3]heptanes, equipping researchers with the knowledge to leverage this innovative scaffold in their drug discovery programs.

Physicochemical Properties: A Comparative Analysis

One of the most significant advantages of substituting a piperazine with a diazaspiro[3.3]heptane is the impact on key physicochemical properties that govern a drug's pharmacokinetic and pharmacodynamic profile. The rigid spirocyclic nature of the diazaspiro[3.3]heptane core imparts a more defined three-dimensional geometry compared to the flexible chair and boat conformations of piperazine.[1] This rigidity can lead to a more pre-organized conformation for binding to a biological target, potentially increasing potency and selectivity.[1]

A critical parameter in drug design is lipophilicity, often measured as logP or logD. Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold can lead to a decrease in lipophilicity. This phenomenon is attributed to the increased basicity of the nitrogen atoms in the diazaspiro[3.3]heptane ring system.[2] The nitrogen atoms in a 2,6-diazaspiro[3.3]heptane are γ to each other, which reduces the inductive electron-withdrawing effect compared to the β-positioning in piperazine, resulting in a higher pKa.[2] This increased basicity can lead to a lower distribution coefficient (logD) at physiological pH, which can be advantageous for improving aqueous solubility and reducing off-target toxicity.[2]

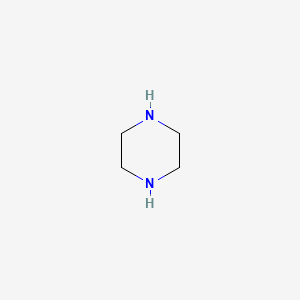

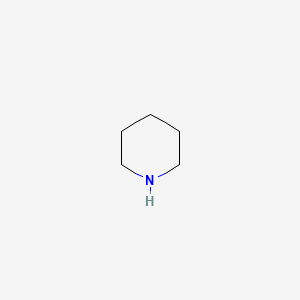

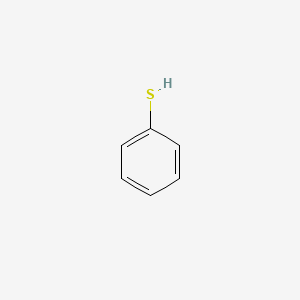

| Compound | Structure | cLogP | pKa | Aqueous Solubility (µM) | Reference |

| N-Phenylpiperazine |  | 1.89 | 7.8 | 5,000 | [3] |

| 2-Phenyl-2,6-diazaspiro[3.3]heptane |  | 1.54 | 9.2 | 12,000 | [3] |

| Olaparib (piperazine-containing) |  | 1.5 | 7.4 | 130 | [2] |

| Olaparib analog (diazaspiro[3.3]heptane-containing) |  | 0.5 | 8.8 | >200 | [2] |

Synthesis of Diazaspiro[3.3]heptanes: A Practical Approach

The accessibility of the diazaspiro[3.3]heptane core is crucial for its widespread adoption in drug discovery. Several synthetic routes have been developed, with a common and efficient method involving the reductive amination of a key aldehyde intermediate, followed by an intramolecular cyclization. A representative protocol for the synthesis of a monoprotected 2,6-diazaspiro[3.3]heptane is detailed below.

Experimental Protocol: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

This protocol outlines a common route to a versatile, mono-protected diazaspiro[3.3]heptane building block, which can then be further functionalized.

Step 1: Synthesis of (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol

To a suspension of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane in diethyl ether at 0°C, a solution of hydrobromic acid (approximately 33% in acetic acid) in diethyl ether is added dropwise.[4] The reaction mixture is warmed to room temperature and stirred for 30 minutes.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified.

Step 2: Synthesis of 2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane

The dibromide intermediate from the previous step is dissolved in acetonitrile. Benzylamine and diisopropylethylamine (DIPEA) are added, and the reaction mixture is heated to reflux for 3 days.[4] After cooling, the solution is concentrated, and the residue is partitioned between dichloromethane and 1 M NaOH.[4] The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.[4]

Step 3: Synthesis of tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

The benzyl azetidine is dissolved in methanol, and palladium on charcoal (10%) is added.[4] The mixture is stirred under a hydrogen atmosphere at 45°C.[4] After completion of the debenzylation, the catalyst is filtered off, and the filtrate is concentrated. The resulting amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.

Applications in Drug Discovery: Case Studies

The unique structural and physicochemical properties of diazaspiro[3.3]heptanes have led to their successful application in various drug discovery programs, particularly in oncology and neuroscience.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating certain cancers.[5][6] The replacement of the piperazine moiety in the PARP-1 inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane core resulted in an analog with retained potency and improved selectivity within the PARP family.[2]

Sigma-2 (σ2) Receptor Ligands

The σ2 receptor is overexpressed in a variety of tumor cells and is a promising target for cancer therapy and imaging.[7][8] The substitution of a piperazine with a diazaspiro[3.3]heptane in a series of σ2 receptor ligands was investigated. While this substitution led to a reduction in affinity for the σ2 receptor, it highlighted the significant impact of the scaffold on ligand-receptor interactions and provided valuable structure-activity relationship (SAR) data.[9]

Key Experimental Protocols in Detail

To facilitate the integration of diazaspiro[3.3]heptanes into drug discovery workflows, detailed protocols for their synthesis and biological evaluation are essential.

General Procedure for the Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization

This two-step procedure is a versatile method for preparing a range of N-substituted 2,6-diazaspiro[3.3]heptanes.[10]

-

Reductive Amination: To a solution of (1-benzyl-3-chloromethylazetidin-3-yl)methanol in dichloromethane, add the primary amine (1 equivalent) and acetic acid (1 equivalent). Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 16 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried, and concentrated to give the crude secondary amine.

-

Intramolecular Cyclization: Dissolve the crude secondary amine in tetrahydrofuran (THF). Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) and heat the reaction at 70°C in a sealed tube for 90 minutes.[10] Add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.[10] After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

PARP-1 Inhibition Assay: A Chemiluminescent Protocol

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of PARP-1.[6][11]

-

Plate Coating: Coat a 96-well plate with histone proteins by incubating a histone solution in the wells overnight at 4°C.[11]

-

Blocking: Wash the plate with PBST buffer and then block the wells with a blocking buffer for at least 90 minutes at room temperature.[6]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., the diazaspiro[3.3]heptane-containing molecule) and a known PARP-1 inhibitor as a positive control (e.g., olaparib).

-

Enzymatic Reaction: To the washed plate, add the test inhibitor or vehicle control, followed by a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.[6] Incubate the plate at room temperature for 1 hour.[6]

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.[6] After washing, add a chemiluminescent HRP substrate.[6]

-

Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The inhibitory activity is determined by the reduction in the chemiluminescent signal.

Conclusion

Diazaspiro[3.3]heptanes represent a significant advancement in scaffold design for medicinal chemistry. Their rigid, three-dimensional structure and favorable physicochemical properties offer a compelling alternative to the traditional piperazine ring. By providing a pre-organized conformation for target binding and often improving properties such as aqueous solubility, this scaffold has the potential to unlock new avenues for the development of more potent, selective, and effective therapeutics. The synthetic accessibility and demonstrated success in various drug discovery programs underscore the growing importance of diazaspiro[3.3]heptanes as a key building block in the modern medicinal chemist's toolbox. As research in this area continues to expand, we can anticipate the emergence of a new generation of innovative medicines built upon this remarkable spirocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. bpsbioscience.com [bpsbioscience.com]

Exploring the Chemical Space of Functionalized 2,6-Diazaspiro[3.3]heptanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can lead to improved pharmacological properties compared to more flexible diamine counterparts, such as piperazine. This guide provides an in-depth exploration of the synthesis, functionalization, and biological applications of this valuable core, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

The construction of the sterically demanding spirocyclic core of 2,6-diazaspiro[3.3]heptane has been approached through several synthetic strategies. A common and effective method involves the reductive amination of a readily available aldehyde with a primary amine, followed by intramolecular cyclization.

A practical route starts from a chloroester, which is reduced and then oxidized to afford a key aldehyde intermediate. This aldehyde undergoes reductive amination with various anilines and primary amines. The subsequent cyclization to the bisazetidine is typically achieved in the presence of a base.[1] Alternative approaches have also been explored, including those starting from azetidinone precursors.[1]

Functionalization of the 2,6-Diazaspiro[3.3]heptane Core

The two secondary amine groups of the 2,6-diazaspiro[3.3]heptane core provide convenient handles for a wide range of functionalization reactions, allowing for the exploration of diverse chemical space.

N-Arylation and N-Alkylation

The nitrogen atoms can be readily functionalized through standard N-arylation and N-alkylation reactions. Palladium-catalyzed C-N cross-coupling reactions are effective for introducing aryl substituents.[2] Alkylation can be achieved with various alkyl halides. A notable challenge is the selective mono-functionalization of the symmetric diamine.

Mono-N-Protection for Asymmetric Functionalization

To enable the synthesis of unsymmetrically substituted 2,6-diazaspiro[3.3]heptanes, selective mono-protection of one of the nitrogen atoms is crucial. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy. A general and efficient one-pot protocol for the selective mono-Boc protection of diamines involves the use of an HCl source, such as trimethylsilyl chloride (Me3SiCl) or thionyl chloride (SOCl2), to protonate one amine, allowing the other to be selectively protected.[3][4]

Asymmetric Synthesis of Substituted Derivatives

The development of asymmetric syntheses of substituted 2,6-diazaspiro[3.3]heptanes has opened avenues for creating chiral molecules with defined stereochemistry. One successful methodology involves the highly diastereoselective addition of a 3-azetidinecarboxylate anion to a chiral Davis-Ellman imine, affording enantiomerically and diastereomerically pure 1-substituted 2,6-diazaspiro[3.3]heptanes with differentially protected amines.[5]

Physicochemical Properties of Functionalized 2,6-Diazaspiro[3.3]heptanes

A key driver for the use of the 2,6-diazaspiro[3.3]heptane scaffold in drug discovery is its favorable impact on physicochemical properties, particularly lipophilicity.

Reduction in Lipophilicity

Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core generally leads to a reduction in lipophilicity, as measured by the distribution coefficient (logD). This is a desirable attribute in drug design, as lower lipophilicity can lead to improved solubility, reduced metabolic liability, and better overall pharmacokinetic profiles. The magnitude of this effect can be influenced by the nature of the substituents on the nitrogen atoms.[6]

Table 1: Comparison of Lipophilicity (logD7.4) for Piperazine and 2,6-Diazaspiro[3.3]heptane Analogs [6]

| Parent Piperazine Derivative | logD7.4 of Piperazine Analog | 2,6-Diazaspiro[3.3]heptane Analog | logD7.4 of Spiro Analog | ΔlogD7.4 |

| GPR119 Agonist | Not Reported | 21b | Not Reported, but noted reduction | -0.3 |

| Neutral Amide Series (average) | Not Reported | N/A | Not Reported | -0.15 ± 0.33 |

| Basic Alkyl/Aryl Amine Series | Not Reported | N/A | Not Reported | -0.80 |

Biological Applications and Activities

Functionalized 2,6-diazaspiro[3.3]heptanes have been investigated as modulators of various biological targets, demonstrating their potential as scaffolds for the development of novel therapeutics.

Sigma-2 (σ2) Receptor Ligands

The 2,6-diazaspiro[3.3]heptane core has been employed as a piperazine isostere in the design of selective ligands for the sigma-2 (σ2) receptor, a protein implicated in cancer and neurodegenerative diseases. While direct replacement of a piperazine with the spirocyclic core in some chemotypes led to a reduction in affinity for the σ2 receptor, it highlighted the nuanced structure-activity relationships of this scaffold.[2]

Table 2: Binding Affinities of 2,6-Diazaspiro[3.3]heptane-based Ligands for σ1 and σ2 Receptors [2]

| Compound | R | Ki (σ1, nM) | Ki (σ2, nM) |

| 1 (Piperazine analog) | H | 148 ± 20 | 1.8 ± 0.2 |

| 2n | 2,6-diazaspiro[3.3]heptane | 114 ± 10 | 48 ± 4 |

GPR119 Agonists

The 2,6-diazaspiro[3.3]heptane moiety has been incorporated into agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity. In this context, the spirocyclic core contributed to a reduction in lipophilicity.[6]

Signaling Pathways

Understanding the downstream signaling pathways of the biological targets modulated by 2,6-diazaspiro[3.3]heptane derivatives is crucial for elucidating their mechanism of action.

Sigma-2 (σ2) Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is involved in cellular processes such as calcium signaling and cell proliferation. Its signaling is complex and can involve interactions with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR). Activation of this pathway can influence downstream effectors like protein kinase C (PKC) and Raf, ultimately impacting gene transcription and cell survival.

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which potentiates glucose-stimulated insulin secretion in pancreatic β-cells and the release of incretin hormones like GLP-1 from enteroendocrine cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and functionalization of 2,6-diazaspiro[3.3]heptanes.

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]

-

Step 1: Reductive Amination

-

To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.

-

Stir the mixture to form the iminium ion.

-

Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

-

-

Step 2: Cyclization

-

Dissolve the product from Step 1 (1 equivalent) in tetrahydrofuran (THF).

-

Add potassium tert-butoxide (t-BuOK, 2.2 equivalents, 1.0 M solution in THF) to the stirred solution.

-

Heat the reaction mixture at 70 °C in a sealed tube.

-

After 90 minutes, add an additional 1 equivalent of t-BuOK and continue heating for another hour.

-

Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

-

General Procedure for Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane[4][7]

-

Dissolve 2,6-diazaspiro[3.3]heptane (1 equivalent) in anhydrous methanol at 0 °C.

-

Slowly add trimethylsilyl chloride (Me3SiCl, 1 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-Boc-protected 2,6-diazaspiro[3.3]heptane.

Synthetic Strategy Workflow

The choice of synthetic route for a functionalized 2,6-diazaspiro[3.3]heptane derivative depends on the desired substitution pattern. The following workflow illustrates a decision-making process for synthesizing symmetrically and unsymmetrically disubstituted analogs.

Conclusion

The 2,6-diazaspiro[3.3]heptane core represents a valuable and increasingly popular scaffold in drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional diamines like piperazine. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide range of functionalized derivatives, enabling the systematic exploration of its chemical space. As our understanding of the biological implications of this scaffold continues to grow, it is poised to play an even more significant role in the development of next-generation therapeutics.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Spiro[3.3]heptanes: A Technical Guide to Novel Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new biological space and improve the properties of drug candidates is a perpetual driving force in medicinal chemistry. In recent years, spiro[3.3]heptanes have emerged as a particularly promising class of building blocks. Their rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic systems, enabling a more precise and potent interaction with biological targets. This in-depth technical guide explores the discovery and development of novel spiro[3.3]heptane building blocks, providing a comprehensive overview of their synthesis, physicochemical properties, and applications in drug discovery, with a focus on their role as bioisosteres and components of targeted therapies.

The Spiro[3.3]heptane Core: A Gateway to Three-Dimensionality

The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane rings sharing a single carbon atom, provides a rigid and well-defined three-dimensional geometry. This inherent rigidity is a key attribute that allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for protein targets. Furthermore, the saturated nature of the spiro[3.3]heptane core often imparts favorable physicochemical properties to molecules, such as increased solubility and metabolic stability, and a lower potential for off-target toxicity compared to their aromatic counterparts.

Physicochemical Properties of Spiro[3.3]heptane Building Blocks

The introduction of substituents, particularly fluorine atoms, can significantly modulate the physicochemical properties of spiro[3.3]heptane building blocks. Understanding these effects is crucial for rational drug design. The acidity (pKa) and lipophilicity (logP) are key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound Class | Substituent (R) | pKa (Carboxylic Acid) | pKa (Amine Hydrochloride) | logP (Amide Derivative) | Reference |

| 6-Substituted Spiro[3.3]heptane | -H | 4.89 | 10.78 | 1.34 | [1] |

| -F | 4.69 | 10.38 | 0.87 | [1][2] | |

| -F2 | 4.40 | 9.86 | 1.04 | [1] | |

| -CF3 | 3.97 | 9.38 | 1.63 | [1][3] | |

| Cyclohexane | -H | 4.90 | 10.64 | 1.29 | [1] |

| Cycloheptane | -H | 4.98 | 10.74 | 1.63 | [1] |

Table 1: Physicochemical Properties of Selected Spiro[3.3]heptane Derivatives and Acyclic Analogs. This table summarizes the experimentally determined pKa and logP values for various 6-substituted spiro[3.3]heptane derivatives, highlighting the impact of fluorination on these key physicochemical parameters.[1][2][3]

Synthetic Strategies for Novel Spiro[3.3]heptane Building Blocks

The development of efficient and scalable synthetic routes to functionalized spiro[3.3]heptanes has been a critical enabler of their widespread adoption in drug discovery. Several key strategies have emerged, allowing for the preparation of a diverse range of mono- and di-functionalized building blocks.

Intramolecular Cyclization of Dibromoalkanes

A common and effective method for constructing the spiro[3.3]heptane core involves the intramolecular cyclization of 1,1-bis(bromomethyl)cyclobutane derivatives. This approach provides access to a variety of functionalized spiro[3.3]heptanes.

Figure 1: General workflow for the synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid.

Synthesis of Heterocyclic Spiro[3.3]heptanes

The incorporation of heteroatoms, such as nitrogen and oxygen, into the spiro[3.3]heptane framework yields valuable building blocks that can serve as bioisosteres for common heterocycles like piperazine and morpholine.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key spiro[3.3]heptane building blocks.

Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid

Step 1: Synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. This key intermediate is synthesized from a commercially available cyclobutanone derivative in a five-step sequence.[1]

Step 2: Intramolecular Cyclization to form Diethyl 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate. To a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in a suitable solvent, diethyl malonate and a base (e.g., sodium hydride) are added. The reaction mixture is stirred at an elevated temperature to facilitate the intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the diester.[1]

Step 3: Saponification to 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylic Acid. The diethyl ester is hydrolyzed using a strong base, such as sodium hydroxide, in a mixture of water and an alcohol (e.g., ethanol or methanol) at reflux. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified to precipitate the dicarboxylic acid, which is then collected by filtration.[1]

Step 4: Thermal Decarboxylation to 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid. The dicarboxylic acid is heated at a high temperature (typically above its melting point) to induce thermal decarboxylation. The reaction is monitored by the evolution of carbon dioxide. The resulting crude carboxylic acid is then purified by recrystallization or column chromatography to afford the final product.[1]

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane. This starting material can be synthesized from tribromoneopentyl alcohol by treatment with sodium hydroxide under Schotten-Baumann conditions, followed by distillation.[4]

Step 2: Intramolecular Cyclization with an Amine. 3,3-bis(bromomethyl)oxetane is reacted with a suitable amine, such as 2-fluoro-4-nitroaniline, in the presence of a base like sodium hydroxide in a high-boiling solvent such as sulfolane. The reaction mixture is heated to promote the intramolecular cyclization, forming the azetidine ring of the spirocycle. The product is then isolated and purified.[4]

Applications in Drug Discovery: Bioisosterism and Beyond

The unique structural features of spiro[3.3]heptanes have made them attractive bioisosteres for commonly used aromatic and saturated ring systems in drug molecules. This bioisosteric replacement can lead to improved physicochemical and pharmacological properties.

Spiro[3.3]heptane as a Benzene Bioisostere

The spiro[3.3]heptane core has been successfully employed as a saturated, three-dimensional bioisostere of the phenyl ring in several approved drugs, leading to the generation of novel, patent-free analogs with retained or improved biological activity.

Vorinostat (HDAC Inhibitor): Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma. By replacing the phenyl ring in Vorinostat with a spiro[3.3]heptane moiety, researchers have developed saturated analogs with potent HDAC inhibitory activity.[5]

Figure 2: Mechanism of Action of Vorinostat and its Spiro[3.3]heptane Analogs.

Sonidegib (Hedgehog Pathway Inhibitor): Sonidegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma. The meta-substituted benzene ring in Sonidegib has been replaced with a spiro[3.3]heptane core, resulting in a saturated analog that retains inhibitory activity against the Hedgehog pathway.[5]

Figure 3: Hedgehog Signaling Pathway and the Mechanism of Action of Sonidegib.

Spiro[3.3]heptanes in Kinase Inhibitors

The rigid nature of the spiro[3.3]heptane scaffold makes it an ideal component for the design of potent and selective kinase inhibitors.

HPK1 Inhibitors: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel spiro[3.3]heptane-containing compounds have been developed as potent HPK1 inhibitors, demonstrating promising anti-tumor efficacy in preclinical models.[6][7] One such inhibitor, compound 16, exhibited an IC50 of 2.67 nM against HPK1.[7]

Figure 4: T-Cell Receptor Signaling and the Role of HPK1 Inhibitors.

Conclusion

The discovery and development of novel spiro[3.3]heptane building blocks represent a significant advancement in medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties provide a powerful tool for the design of next-generation therapeutics. The successful application of these scaffolds as bioisosteres in approved drugs and as key components of potent kinase inhibitors underscores their immense potential. As synthetic methodologies continue to evolve and our understanding of their structure-activity relationships deepens, spiro[3.3]heptanes are poised to play an increasingly important role in the discovery of innovative medicines for a wide range of diseases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for Multi-Gram Scale Production of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-gram scale synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The presented routes are based on established and scalable chemical transformations, ensuring reproducibility and high yields.

Introduction

1,6-Diazaspiro[3.3]heptane scaffolds are of significant interest in drug design as conformationally restricted bioisosteres of piperazine and other cyclic amines. The introduction of a spirocyclic core imparts rigidity to the molecule, which can lead to improved target selectivity and pharmacological properties. The mono-Boc protected derivative, this compound, is a particularly useful intermediate, allowing for selective functionalization of the unprotected secondary amine. This document outlines a reliable synthetic strategy for the preparation of this key building block on a multi-gram scale.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available reagents. The key steps involve the construction of the spirocyclic diamine core followed by a selective mono-protection of one of the secondary amines with a tert-butyloxycarbonyl (Boc) group. The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, suitably protected for use as building blocks in drug discovery, has been reported.[1][2]

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols